Para-Methoxybenzoate vs. Meta-Methoxybenzoate: ~7-Fold Superior NAAA Inhibitory Potency in Identical HEK293 Cellular Assay
The target compound bearing a para-methoxy substituent on the benzoyl ester (4-methoxybenzoate) inhibits human NAAA with an IC50 of 160 nM, whereas the regioisomeric meta-methoxy analog (3-methoxybenzoate; CAS 670244-87-8) exhibits an IC50 of 1,110 nM under the same assay conditions, representing an approximately 6.9-fold loss in potency upon moving the methoxy group from the para to the meta position [1][2]. Both compounds were evaluated against human NAAA heterologously expressed in HEK293 cells using the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA) with a 10-minute preincubation, enabling direct, assay-matched comparison [1][2].
| Evidence Dimension | NAAA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 160 nM (human NAAA, HEK293 cells) |
| Comparator Or Baseline | 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate (meta isomer, CAS 670244-87-8): IC50 = 1,110 nM |
| Quantified Difference | ~6.9-fold (target compound is approximately 6.9× more potent than the meta isomer) |
| Conditions | Human NAAA expressed in HEK293 cells; 10 min preincubation; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA) |
Why This Matters
This ~7-fold potency difference between regioisomers is non-trivial for lead optimization and means that procurement of the incorrect isomer could produce misleading SAR data, waste assay reagents, and delay project timelines.
- [1] BindingDB. BDBM50151055. Affinity Data: IC50 160 nM. Inhibition of human NAAA expressed in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 View Source
- [2] BindingDB. BDBM50151150 (CHEMBL3769700). Affinity Data: IC50 1.11E+3 nM. Inhibition of human NAAA expressed in HEK293 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151150 View Source
